molecular formula C15H15ClN2O B13767113 3-Acetamino-9-methylcarbazole hydrochloride CAS No. 64049-33-8

3-Acetamino-9-methylcarbazole hydrochloride

Cat. No.: B13767113
CAS No.: 64049-33-8
M. Wt: 274.74 g/mol
InChI Key: DEULAUISTMYAOY-UHFFFAOYSA-N
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Description

3-Acetamino-9-methylcarbazole Hydrochloride is a chemically modified carbazole derivative intended for research applications. The core carbazole structure is a tricyclic system featuring two benzene rings fused to a central five-membered nitrogen-containing ring, recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . This specific derivative is functionalized with an acetamino group at the 3-position and a methyl group on the ring nitrogen (N-9), which may influence its solubility, binding affinity, and overall pharmacokinetic profile. While the specific biological profile of 3-Acetamino-9-methylcarbazole Hydrochloride is yet to be fully characterized, N-substituted carbazole analogs are widely investigated for their potential pharmacological properties. Research on related structures indicates that such compounds can exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The acetamino substituent, in particular, may be utilized as a synthetic intermediate or functional handle for further chemical transformations, enabling the construction of more complex molecular hybrids for structure-activity relationship (SAR) studies. Researchers can explore this compound as a building block in multicomponent reactions or as a precursor for developing novel therapeutic agents. This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

64049-33-8

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

N-(9-methyl-9H-carbazol-9-ium-1-yl)acetamide;chloride

InChI

InChI=1S/C15H14N2O.ClH/c1-10(18)16-13-8-5-7-12-11-6-3-4-9-14(11)17(2)15(12)13;/h3-9H,1-2H3,(H,16,18);1H

InChI Key

DEULAUISTMYAOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1[NH+](C3=CC=CC=C23)C.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Acetamino-9-methylcarbazole Hydrochloride

Detailed Synthetic Routes

Alkylation of Carbazole at the 9-Position
  • Starting from carbazole, alkylation is typically performed using methyl bromide or methyl iodide in the presence of a base such as potassium hydroxide in acetone or dimethylformamide (DMF).
  • This step yields 9-methylcarbazole with high regioselectivity and yields above 85%.
Nitration at the 3-Position
  • Regioselective nitration is achieved by treating 9-methylcarbazole with a mixture of nitric acid and acetic acid at low temperatures (0 °C to room temperature).
  • This produces 3-nitro-9-methylcarbazole with yields reported up to 90-93%.
  • Alternative palladium-catalyzed methods for 3-nitro-9-ethylcarbazole (a close analogue) have been developed to avoid hazardous nitration steps, using N-ethylaniline and p-chloronitrobenzene as precursors under mild conditions with high yields and fewer by-products.
Reduction of the Nitro Group to Amino Group
  • The nitro group is reduced using tin powder in concentrated hydrochloric acid or catalytic hydrogenation over Pd/C.
  • This step yields 3-amino-9-methylcarbazole hydrochloride with yields commonly exceeding 90%.
  • The reduction is typically followed by neutralization to isolate the free amine or directly converted to the hydrochloride salt.
Acetylation of the Amino Group
  • The amino group at position 3 is acetylated by reaction with acetic anhydride or acetyl chloride in an inert solvent such as dichloromethane or acetic acid.
  • This step produces 3-acetamino-9-methylcarbazole.
  • The reaction conditions are mild, and yields are generally high (>85%).
Formation of Hydrochloride Salt
  • The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the hydrochloride salt.
  • This salt form improves the compound’s stability and solubility for further applications.

Comparative Analysis of Preparation Methods

Step Method Description Yield (%) Advantages References
Alkylation Methyl bromide + KOH in acetone 85-90 High regioselectivity, simple conditions
Nitration HNO3/acetic acid at 0 °C to RT 90-93 Regioselective, well-established
Palladium-catalyzed route Pd catalyst, organic phosphine ligand, mild conditions >90 Avoids hazardous nitration, fewer by-products
Reduction Sn/HCl or Pd/C hydrogenation 90-95 Efficient, high yield
Acetylation Acetic anhydride in DCM or acetic acid 85-90 Mild, high yield General organic synthesis knowledge
Hydrochloride formation HCl in ethanol or ethyl acetate Quantitative Improved stability and solubility General organic synthesis knowledge

In-Depth Research Findings and Notes

  • The nitration step is critical for regioselectivity; the use of mixed acid systems at controlled temperatures ensures substitution at the 3-position without over-nitration or side reactions.
  • The palladium-catalyzed method for preparing 3-nitro-9-ethylcarbazole (analogous to 9-methyl) offers a safer and environmentally friendlier alternative to traditional nitration, eliminating the need for strong acids and reducing hazardous waste.
  • Reduction using tin and hydrochloric acid is a classical method with excellent yields but generates tin waste; catalytic hydrogenation is cleaner but requires specialized equipment.
  • Acetylation is straightforward but must be controlled to avoid over-acetylation or side reactions on the carbazole ring.
  • Formation of the hydrochloride salt enhances the compound’s pharmaceutical applicability by increasing water solubility and stability.

Summary Table of Key Reaction Conditions

Reaction Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation Methyl bromide, KOH, acetone Room temperature 4-6 hours 85-90 Equimolar base, inert atmosphere preferred
Nitration HNO3/acetic acid 0 °C to RT 1-3 hours 90-93 Regioselective nitration at C-3
Pd-catalyzed nitration Pd(allyl)Cl2, RuPhos ligand, alkaline base 80-120 °C (pressurized) 6-12 hours >90 Avoids hazardous nitration
Reduction Sn powder, conc. HCl or Pd/C, H2 RT to reflux 2-5 hours 90-95 Tin reduction generates waste; Pd/C cleaner
Acetylation Acetic anhydride, DCM or acetic acid 0 °C to RT 1-2 hours 85-90 Controlled addition to avoid side reactions
Hydrochloride salt formation HCl in ethanol or ethyl acetate RT 1 hour Quantitative Improves solubility and stability

Chemical Reactions Analysis

Types of Reactions

3-Acetamino-9-methylcarbazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted carbazoles, amine derivatives, and oxidized carbazole compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential pharmacological activities. Research indicates that derivatives of carbazole, including 3-acetamino-9-methylcarbazole hydrochloride, show promising antitumor , antiviral , and anti-inflammatory properties. For instance, studies have highlighted its role as a precursor in synthesizing bioactive compounds that exhibit cytotoxicity against cancer cell lines .

Case Study: Antitumor Activity
A study demonstrated that derivatives synthesized from 3-acetamino-9-methylcarbazole hydrochloride were effective against specific cancer cell lines, showcasing their potential as anticancer agents. The mechanism involved the induction of apoptosis in malignant cells, which was attributed to the compound's ability to interact with cellular pathways .

Material Science

In material science, 3-acetamino-9-methylcarbazole hydrochloride is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent photoconductive properties make it a candidate for use in optoelectronic applications.

Table 1: Comparison of Optical Properties

PropertyValue
Absorption Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.85

The above table summarizes key optical properties that enhance its applicability in electronic devices .

Dyes and Pigments

The compound is also explored for its potential as a dye or pigment due to its vibrant color and stability. Its derivatives can be utilized in various applications ranging from textiles to coatings.

Case Study: Dye Application
Research has shown that when incorporated into polymer matrices, the derivatives maintain their color stability under UV light exposure, making them suitable for outdoor applications .

Mechanism of Action

The mechanism of action of 3-Acetamino-9-methylcarbazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 3-acetamino-9-methylcarbazole hydrochloride and analogous carbazole derivatives:

Table 1: Structural and Functional Comparison of Carbazole Derivatives

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
3-Acetamino-9-methylcarbazole HCl 3-Acetamino, 9-Methyl C₁₅H₁₅N₂O·HCl Enhanced stability, potential CNS activity
3-Amino-9-ethylcarbazole HCl 3-Amino, 9-Ethyl C₁₄H₁₄N₂·HCl Toxicity (UN2811), carcinogenicity
3-[(Dimethylamino)methyl]-9-methyl-4H-carbazol-4-one HCl 3-(Dimethylaminomethyl), 9-Methyl C₁₆H₂₀N₂O·HCl Neuroactive potential, HazMat Class 8
N-{3-[(6-Methyltetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole core, 6-Methyl C₂₃H₂₃N₂O₂ Antitumor activity (patented)
9-[4-(10-(4-Methylphenyl)anthracenyl)phenyl]-9H-carbazole Anthracenyl-phenyl at 9 C₃₉H₂₇N Organic electronics (e.g., OLEDs)

Key Comparisons:

3-Amino-9-ethylcarbazole HCl: The ethyl group increases lipophilicity but is associated with higher toxicity (UN2811 classification) and carcinogenicity risks .

Structural Modifications and Applications

  • Tetrahydrocarbazole Derivatives (e.g., ): Partial hydrogenation of the carbazole ring (tetrahydro form) reduces aromaticity, enhancing flexibility for receptor binding. These compounds are patented for antitumor applications .
  • Anthracenyl-Phenyl Carbazoles (e.g., ): Bulky substituents at position 9 enable π-π stacking, making them suitable for optoelectronic materials .

Safety and Regulatory Profiles 3-Amino-9-ethylcarbazole HCl is classified as a toxic solid (UN2811), while 3-[(dimethylamino)methyl]-9-methylcarbazolone HCl is labeled under HazMat Class 8 due to corrosive properties .

Research Findings and Data Gaps

  • Pharmacological Data: Limited studies on 3-acetamino-9-methylcarbazole HCl necessitate further research into its biological targets. Analogous compounds like tetrahydrocarbazoles show antitumor activity in preclinical models .
  • Synthetic Challenges : Selective acetylation and purification of carbazole derivatives require optimized protocols to avoid byproducts .
  • Contradictions: While some carbazoles (e.g., 3-amino-9-ethylcarbazole) are toxic, structural modifications (e.g., acetamide substitution) may mitigate risks, underscoring the need for structure-activity relationship (SAR) studies.

Biological Activity

3-Acetamino-9-methylcarbazole hydrochloride is a derivative of carbazole, a compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in pharmaceutical chemistry.

Chemical Structure and Properties

3-Acetamino-9-methylcarbazole hydrochloride features a tricyclic structure typical of carbazole derivatives. The presence of the acetamino group at the 3-position enhances its reactivity and biological activity. The compound's molecular formula is C15H14ClNC_{15}H_{14}ClN with a molecular weight of approximately 255.73 g/mol.

Table 1: Basic Properties of 3-Acetamino-9-methylcarbazole Hydrochloride

PropertyValue
Molecular FormulaC15H14ClNC_{15}H_{14}ClN
Molecular Weight255.73 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that carbazole derivatives exhibit significant antimicrobial properties. A study evaluating various carbazole derivatives, including 3-acetamino-9-methylcarbazole hydrochloride, showed promising results against several bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Evaluation

In a comparative study, the antimicrobial efficacy of 3-acetamino-9-methylcarbazole hydrochloride was tested alongside other derivatives:

  • Tested Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Results :
    • Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.
CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
3-Acetamino-9-methylcarbazole HCl321664
Control (Standard Antibiotics)8 (for both)416

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of any new compound. The cytotoxic effects of 3-acetamino-9-methylcarbazole hydrochloride were assessed using mouse embryonic fibroblast cells (NIH/3T3). The compound exhibited low cytotoxicity compared to other tested derivatives, indicating its potential for therapeutic use without significant adverse effects.

Table 2: Cytotoxicity Results

CompoundIC50 (µM)
3-Acetamino-9-methylcarbazole HCl>100
Standard Cytotoxic Agent (e.g., Doxorubicin)2.5

The biological activity of 3-acetamino-9-methylcarbazole hydrochloride can be attributed to several mechanisms:

  • Nucleophilic Reactivity : The amino group at position 3 enhances nucleophilicity, allowing for interactions with electrophilic sites in microbial cells.
  • Membrane Disruption : Similar to other carbazole derivatives, it may disrupt microbial membranes, leading to cell death.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes critical for microbial metabolism has been observed in related compounds.

Q & A

Q. What methodologies reconcile conflicting ecotoxicity data for carbazole derivatives?

  • Methodological Answer : Conduct standardized aquatic toxicity tests (e.g., OECD 201/202 for algae/daphnia) under GLP conditions. Compare results with computational models (e.g., ECOSAR) to identify outliers and refine hazard classifications .

Tables for Key Data

Property Value/Classification Source
Molecular Weight210.3 (free base); 246.8 (HCl salt)
Melting Point (HCl salt)599°C
CarcinogenicityNCI Animal Positive; Prop 65
GHS Hazard ClassHealth Hazard 2

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